6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
6-(2-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-11-5-1-2-6-13(11)19(17,18)16-8-10-4-3-7-15-12(10)9-16/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBCQCNIZKFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C3=CC=CC=C3Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-Chlorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as 2-chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This compound may also interact with nucleic acids or other biomolecules, affecting various biological pathways.
Comparison with Similar Compounds
Core Structure Variations
The pyrrolo[3,4-b]pyridine scaffold is common among analogs, but substituents vary significantly:
- 6-Benzyl derivatives (e.g., 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7-dione): Feature a benzyl group at position 6, contributing to lipophilicity (XLogP3: 1.7) and moderate molecular weight (238.24 g/mol) .
- Halogenated derivatives: Chloro-substituted: 4-Chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride (MW: 193.08 g/mol) highlights the impact of halogenation on solubility and salt formation .
- Sulfonyl vs. Dione functional groups : The target compound’s 2-chlorobenzenesulfonyl group differs from the 5,7-dione moiety in , which reduces aromaticity and increases hydrogen-bonding capacity .
Physicochemical Properties
Key Observations :
- The 2-chlorobenzenesulfonyl group in the target compound likely increases molecular weight and lipophilicity compared to benzyl or simple halogenated analogs.
- Salt forms (e.g., hydrochloride) improve solubility, as seen in and .
Biological Activity
6-(2-Chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, including mechanisms of action, cytotoxic effects on various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C13H11ClN2O2S
- Molecular Weight : 294.76 g/mol
- CAS Number : 2324696-95-7
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. The sulfonamide group enhances its interaction with biological targets, potentially leading to the modulation of cellular pathways associated with cancer growth.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain kinases and other enzymes that play crucial roles in cell signaling pathways related to cancer. The binding affinity and specificity towards these targets are essential for its anticancer properties.
Cell Lines Tested
The compound has been evaluated against several human cancer cell lines:
- A549 (Lung Cancer)
- HeLa (Cervical Cancer)
- MDA-MB-231 (Breast Cancer)
Results
In a study conducted by researchers, the compound exhibited notable cytotoxic effects across these cell lines. The IC50 values ranged from 0.12 μM to 9.84 μM , indicating strong growth inhibition:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.12 - 9.84 |
| HeLa | 0.12 - 9.84 |
| MDA-MB-231 | 0.12 - 9.84 |
These results suggest that the compound can effectively inhibit the growth of various cancer cells at low concentrations.
Mechanistic Insights
Further investigations revealed that one of the active compounds derived from this series could intercalate into calf thymus DNA, forming a complex that potentially blocks DNA replication. This mechanism is crucial for its antiproliferative activity against cancer cells.
Anticancer Research
- Study on Pyrrolo[3,4-b]pyridine Derivatives : A comprehensive evaluation highlighted that derivatives similar to this compound showed significant cytotoxicity against multiple cancer types. The structural modifications influenced their biological activity positively.
- Molecular Docking Simulations : Computational studies have supported the experimental findings by demonstrating favorable interactions between the compound and target proteins involved in cancer progression.
Medicinal Chemistry Applications
The compound serves as a valuable building block in medicinal chemistry for synthesizing new therapeutic agents aimed at treating various cancers and possibly other diseases due to its broad biological activity spectrum.
Q & A
Q. What synthetic methodologies are recommended for introducing the 2-chlorobenzenesulfonyl group to the pyrrolo[3,4-b]pyridine core, and how can reaction conditions be optimized for yield?
Methodological Answer: Sulfonylation typically employs 2-chlorobenzenesulfonyl chloride with a pyrrolopyridine precursor under anhydrous conditions (e.g., dichloromethane, triethylamine) at 0°C to room temperature. Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and moisture control to prevent hydrolysis. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) removes unreacted reagents. Monitor by TLC or LC-MS to detect side products like disubstituted derivatives .
Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of 6-(2-chlorobenzenesulfonyl)pyrrolo[3,4-b]pyridine derivatives?
Methodological Answer: Use HRMS for molecular formula validation and ¹H/¹³C NMR to identify sulfonyl-linked aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 125–140 ppm). X-ray crystallography in ethanol/water (1:1) resolves spatial arrangements, as shown for benzyl-substituted analogs .
Q. What are the key considerations for stability studies under varying pH and temperature?
Methodological Answer: Assess sulfonamide bond hydrolysis in buffers (pH 1–9) at 37°C using HPLC/LC-MS. Accelerated testing (40°C/75% RH) over 4 weeks predicts shelf-life. Include antioxidants (e.g., BHT) to mitigate oxidative degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of pyrrolo[3,4-b]pyridine derivatives with varying sulfonyl substituents?
Methodological Answer: Standardize assays (e.g., DPP4 inhibition protocols) and conduct SAR studies to isolate substituent effects. Compare logP and hydrogen-bonding capacity (e.g., 2-chloro vs. 4-fluoro substituents). Perform ADMET profiling (solubility, microsomal stability) and meta-analysis using multivariate regression .
Q. What computational approaches predict the binding mode to targets like Bcl-xL or mGlu5 receptors?
Methodological Answer: Use molecular docking (Glide, AutoDock Vina) against crystal structures (e.g., Bcl-xL PDB: 1G5J). Train QSAR models on IC50 data and run MD simulations (AMBER/GROMACS) to assess complex stability. Free energy perturbation (FEP) quantifies substituent effects .
Q. How can conflicting cytotoxicity data in cancer cell lines be reconciled?
Methodological Answer: Investigate cell-specific factors (e.g., P-gp efflux pumps) using inhibitors (verapamil). Perform transcriptomic profiling (RNA-seq) of resistant vs. sensitive lines. Validate targets via clonogenic assays with isogenic cell pairs and synergy studies (Chou-Talalay method) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
